PF-915275

Descripción general

Descripción

PF-915275 es un inhibidor potente, selectivo y de administración oral de la 11β-hidroxiesteroide deshidrogenasa tipo 1 humana (11βHSD1). Esta enzima juega un papel crucial en la conversión de cortisona a cortisol, un proceso que es significativo en varias vías metabólicas. This compound ha mostrado promesa en la investigación científica debido a su alta especificidad y eficacia en la inhibición de 11βHSD1, lo que lo convierte en un compuesto valioso en el estudio de trastornos metabólicos y otros campos relacionados .

Aplicaciones Científicas De Investigación

PF-915275 tiene una amplia gama de aplicaciones en la investigación científica:

Trastornos Metabólicos: Se utiliza para estudiar trastornos metabólicos como la diabetes y la obesidad al inhibir 11βHSD1, que juega un papel en el metabolismo del cortisol.

Endocrinología: El compuesto es valioso en la investigación relacionada con la función de la glándula suprarrenal y la regulación de los glucocorticoides.

Farmacología: this compound se utiliza para investigar la farmacocinética y farmacodinamia de los inhibidores de 11βHSD1.

Toxicología: Ayuda a comprender los efectos toxicológicos de la inhibición de 11βHSD1 en varios sistemas biológicos .

Mecanismo De Acción

PF-915275 ejerce sus efectos al inhibir selectivamente la enzima 11βHSD1. Esta enzima es responsable de la conversión de la cortisona inactiva a cortisol activo. Al inhibir 11βHSD1, this compound reduce los niveles de cortisol, afectando así varias vías metabólicas. El compuesto se une al sitio activo de 11βHSD1, evitando su interacción con la cortisona. Esta inhibición conduce a una disminución de la producción de cortisol, lo que puede tener efectos terapéuticos en condiciones como la diabetes y el síndrome metabólico .

Análisis Bioquímico

Biochemical Properties

PF-915275 plays a significant role in biochemical reactions by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol. This compound has shown high potency with a Ki value of 2.3 nM and an EC50 of 15 nM in HEK293 cells . The compound exhibits dose-dependent inhibition of cortisone to cortisol conversion in primary human and monkey hepatocytes, with EC50 values of 20 nM and 100 nM, respectively . This compound does not significantly inhibit 11βHSD2, indicating its selectivity for 11βHSD1 .

Cellular Effects

This compound influences various cellular processes by modulating the activity of 11βHSD1. In primary human and monkey hepatocytes, the compound effectively reduces the conversion of cortisone to cortisol, thereby impacting cellular metabolism and stress response . Additionally, this compound has been shown to lower plasma insulin levels in cynomolgus monkeys, indicating its potential role in regulating glucose metabolism . The compound’s selective inhibition of 11βHSD1 suggests its potential therapeutic application in conditions characterized by dysregulated cortisol levels, such as metabolic syndrome and type 2 diabetes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of 11βHSD1, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of cortisone to cortisol, leading to reduced cortisol levels in target tissues . The compound’s high affinity for 11βHSD1 is evidenced by its low Ki and EC50 values . This compound does not significantly affect 11βHSD2, highlighting its selectivity for 11βHSD1 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained inhibitory effects over time. The compound’s half-life in monkeys is approximately 22 hours, indicating its potential for long-term therapeutic use . Studies have shown that this compound maintains its inhibitory activity on 11βHSD1-mediated conversion of cortisone to cortisol over extended periods, with a maximum inhibition of 87% observed at the highest tested dose of 3 mg/kg . These findings suggest that this compound can provide sustained therapeutic benefits in clinical settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In cynomolgus monkeys, oral administration of this compound at doses ranging from 0.1 to 3 mg/kg resulted in dose-dependent inhibition of 11βHSD1 activity . The compound effectively reduced plasma insulin levels at doses of 1 and 3 mg/kg, indicating its potential for managing hyperinsulinemia and related metabolic disorders . High doses of this compound may lead to adverse effects, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to cortisol metabolism. By inhibiting 11βHSD1, the compound reduces the conversion of cortisone to cortisol, thereby modulating cortisol levels in target tissues . This inhibition can impact various metabolic processes, including glucose metabolism, lipid metabolism, and stress response . The compound’s selective inhibition of 11βHSD1 suggests its potential for therapeutic use in conditions characterized by dysregulated cortisol levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s selective inhibition of 11βHSD1 in primary human and monkey hepatocytes indicates its effective cellular uptake and distribution . This compound’s ability to modulate cortisol levels in target tissues suggests its potential for therapeutic use in metabolic and endocrine disorders .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with 11βHSD1 to inhibit its activity . The compound’s selective inhibition of 11βHSD1 suggests its targeted action within specific cellular compartments. This compound’s ability to modulate cortisol levels in target tissues highlights its potential for therapeutic use in conditions characterized by dysregulated cortisol metabolism .

Métodos De Preparación

La síntesis de PF-915275 implica varios pasos, comenzando con la preparación de la estructura central del bifenilo. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de bifenilo: Esto implica reacciones de acoplamiento como el acoplamiento de Suzuki o Stille para formar la estructura del bifenilo.

Introducción de grupos funcionales: Los grupos ciano y sulfonamida se introducen a través de reacciones de nitración, reducción y sulfonación.

Modificaciones finales: El grupo amino-piridinilo se agrega a través de reacciones de sustitución nucleófila.

Los métodos de producción industrial para this compound probablemente implicarían la optimización de estos pasos para asegurar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala .

Análisis De Reacciones Químicas

PF-915275 experimenta diversas reacciones químicas, principalmente involucrando sus grupos funcionales:

Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente involucrando los grupos sulfonamida y piridinilo.

Reacciones de Sustitución: Los grupos amino y ciano pueden participar en reacciones de sustitución nucleófila y electrófila.

Hidrólisis: El grupo sulfonamida puede ser hidrolizado en condiciones ácidas o básicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

PF-915275 se compara con otros inhibidores de 11βHSD1 como BVT-2733 y el ácido 18β-glicirretínico:

BVT-2733: Este es un inhibidor no esteroideo, específico de isoformas, de 11βHSD1. Tiene efectos inhibitorios similares, pero difiere en su estructura química y propiedades farmacocinéticas.

Ácido 18β-Glicirretínico: Este compuesto es un componente bioactivo mayor de la raíz de Glycyrrhiza y posee propiedades antiulcerosas, antiinflamatorias y antiproliferativas. También inhibe 11βHSD1, pero tiene un rango más amplio de actividades biológicas.

This compound es único debido a su alta selectividad y potencia para 11βHSD1, lo que lo convierte en una herramienta valiosa en la investigación centrada específicamente en esta enzima .

Propiedades

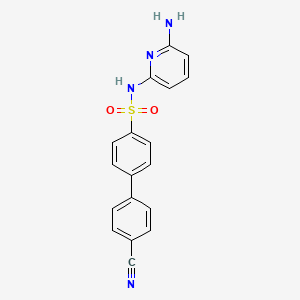

IUPAC Name |

N-(6-aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESFDAKNYJQYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235037 | |

| Record name | PF-915275 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857290-04-1 | |

| Record name | PF-915275 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857290041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-915275 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-915275 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388927163B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.